(S)-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with an ethylamino compound under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamino groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzyl or ethylamino derivatives.
Scientific Research Applications
(S)-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-1-carboxylate and its analogs.
Benzyl derivatives: Compounds like benzylamine and benzyl alcohol.
Ethylamino derivatives: Compounds such as ethylamine and its substituted derivatives.
Uniqueness
(S)-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the specific combination of functional groups. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl (3S)-3-[2-(ethylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-2-17-10-8-14-9-11-18(12-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3/t14-/m0/s1 |
InChI Key |
YDFFNPTXEMGHBJ-AWEZNQCLSA-N |
Isomeric SMILES |
CCNCC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCNCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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